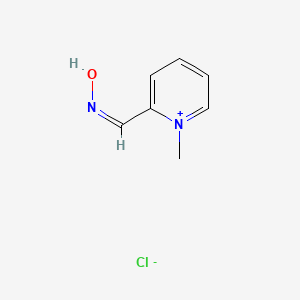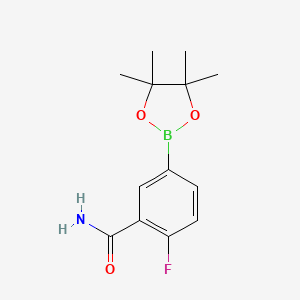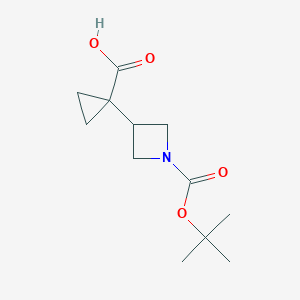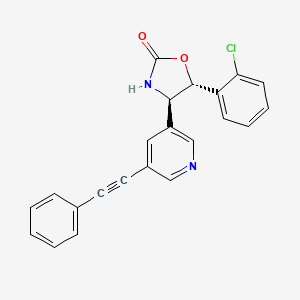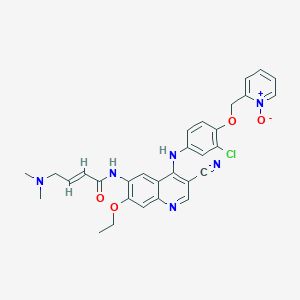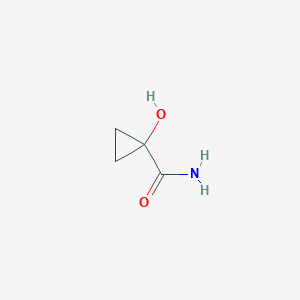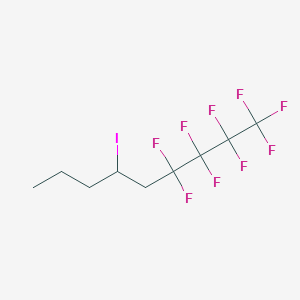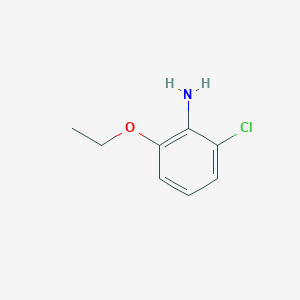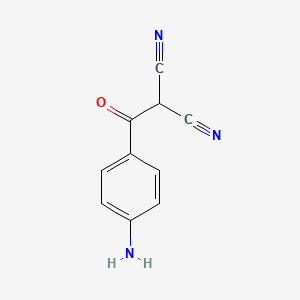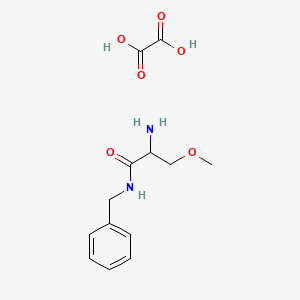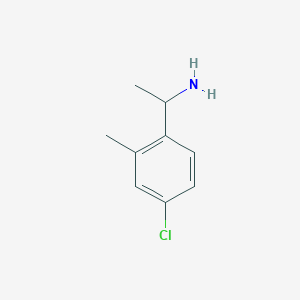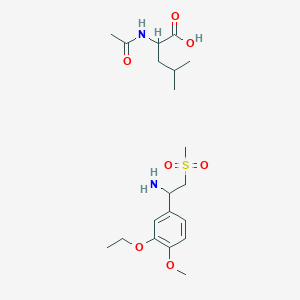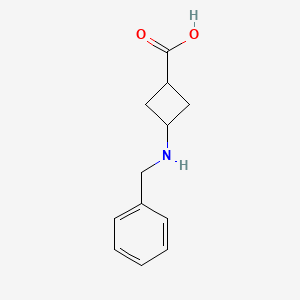
3-(Benzylamino)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
3-(Benzylamino)cyclobutane-1-carboxylic acid is a compound with the molecular formula C12H15NO2 . It is a versatile compound with immense scientific potential. This compound finds applications in diverse research areas, enabling breakthroughs in medicine, materials science, and beyond.
Synthesis Analysis
Cyclobutanecarboxylic acid, a precursor to this compound, can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . The synthesis of cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain .Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutane ring attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding . The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties .Chemical Reactions Analysis
The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .Physical And Chemical Properties Analysis
Cyclobutanecarboxylic acid is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor . The physical and chemical properties of this compound are expected to be similar, but specific data was not found in the search results.Applications De Recherche Scientifique
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, display potent biological activities . The unique structure of cyclobutane as a critical core skeleton in these molecules has led to the emergence of new strategies for the construction of cyclobutane rings . “3-(Benzylamino)cyclobutane-1-carboxylic acid” can potentially be used in the synthesis of these complex natural products.
Strain-Release Transformations
The concept of “strain-release” reactions has become embedded into the modern lexicon of synthetic chemistry . Bicyclo [1.1.0]butanes (BCBs) are among the most structurally compact cyclic molecules known, yet despite their small size they have rich synthetic value because of their high strain energy . “this compound” could be used in these strain-release transformations.
Functionalization of Bicyclobutanes
New approaches for preparing, functionalizing, and using BCBs in transformations have positioned BCBs to be powerful synthetic workhorses . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems . “this compound” could be used in the functionalization of BCBs.
Covalent Warheads for Bioconjugation
The bridgehead bond in BCBs can function as covalent warheads for bioconjugation . This means “this compound” could potentially be used in the development of new drugs and therapies.
Modular Building Blocks for Synthesis
BCBs have transitioned from curiosities of physical organic chemistry to modular building blocks for synthesis . “this compound” could be used as a building block in the synthesis of complex molecules.
Route Scouting Efforts
Researchers at Merck used a BCB as part of their route scouting efforts to prepare a small cyclobutyl building block . “this compound” could potentially be used in similar route scouting efforts.
Safety and Hazards
The safety information for 1-(benzylamino)cyclobutane-1-carboxylic acid hydrochloride, a related compound, indicates that it has hazard statements H315, H319, H335, and several precautionary statements including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The safety and hazards of 3-(Benzylamino)cyclobutane-1-carboxylic acid are expected to be similar, but specific data was not found in the search results.
Propriétés
IUPAC Name |
3-(benzylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZROTIRNKHKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



